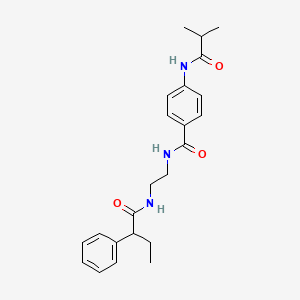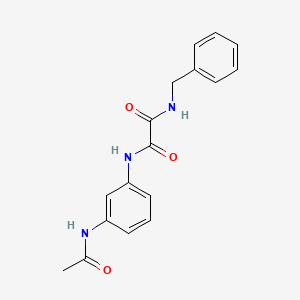
1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE is a complex organic compound known for its unique structural properties It features a piperazine ring substituted with a methoxyphenyl group and an adamantyl methanone moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with alpha1-adrenergic receptors , which play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Compounds with similar structures have been shown to exhibit affinity for alpha1-adrenergic receptors, resulting in various physiological effects .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are involved in numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Similar compounds have been shown to exhibit an acceptable pharmacokinetic profile .
Result of Action
Similar compounds have been shown to produce loss of cell viability in certain cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the solubility of a compound in various solvents can affect its bioavailability and distribution within the body . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method starts with the preparation of 4-(4-methoxyphenyl)piperazine, which is then reacted with 3,5,7-trimethyladamantyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the adamantyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-(4-hydroxyphenyl)piperazin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanone.
Reduction: Formation of [4-(4-Methoxyphenyl)piperazin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE is studied for its potential pharmacological properties. It has shown promise in preliminary studies as a ligand for certain receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various conditions, although more research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the piperazine and adamantyl moieties.
4-Methoxyphenylacetonitrile: Contains the methoxyphenyl group and a nitrile group instead of the piperazine and adamantyl moieties.
Uniqueness
What sets 1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE apart is its combination of the piperazine ring and adamantyl methanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O2/c1-22-13-23(2)15-24(3,14-22)18-25(16-22,17-23)21(28)27-11-9-26(10-12-27)19-5-7-20(29-4)8-6-19/h5-8H,9-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBBOFKXDDJRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-bromo-1-butyl-7-{3-[(5-chloro-2-methylphenyl)amino]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2831218.png)
![N-{3-[(2,1,3-benzothiadiazol-4-yl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2831219.png)


![6-(3-phenylpropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2831226.png)

methanone](/img/structure/B2831228.png)
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2831229.png)
![N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2831230.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2831231.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide](/img/structure/B2831234.png)

![N-[2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)ethyl]prop-2-enamide](/img/structure/B2831240.png)
